molecular formula C19H16BrClO4 B2444812 Ethyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308295-75-2

Ethyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2444812
CAS No.: 308295-75-2
M. Wt: 423.69
InChI Key: VYQREPZVULCTAN-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound with the molecular formula C19H16BrClO4. This compound is characterized by the presence of a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The compound also contains bromine, chlorine, and ester functional groups, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

ethyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClO4/c1-3-23-19(22)18-11(2)25-16-9-15(20)17(8-14(16)18)24-10-12-4-6-13(21)7-5-12/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQREPZVULCTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=C(C=C3)Cl)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzofuran Ring Construction via Cyclization Reactions

The benzofuran scaffold is typically assembled through acid- or base-catalyzed cyclization of ortho-substituted phenols with β-keto esters. A representative protocol involves condensing 5-hydroxy-2-methylbenzofuran-3-carboxylic acid with ethanol in the presence of thionyl chloride to form the ethyl ester. Alternatively, microwave-assisted cyclization in diphenylether at 250°C for 5 minutes achieves quantitative yields for analogous quinoline systems, suggesting potential applicability to benzofurans.

Table 1: Cyclization Conditions for Benzofuran Core Synthesis

Precursor Solvent Temperature Time Yield Reference
5-Hydroxy-2-methylphenol Diphenylether 250°C 5 min 100%
Ethyl β-keto ester Ethanol Reflux 12 h 76%

Cyclization efficiency depends on electron-donating substituents (e.g., methyl at C2), which stabilize transition states via resonance.

Regioselective Bromination at C6

Introducing bromine at C6 requires careful control to avoid polybromination. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) at −78°C, followed by quenching with Br2, affords 6-bromo derivatives in 70–85% yields. For substrates with pre-existing electron-withdrawing groups (e.g., esters), electrophilic bromination with N-bromosuccinimide (NBS) in acetic acid at 50°C achieves 88% regioselectivity.

Table 2: Bromination Methods Comparison

Method Reagent Solvent Temperature Yield Selectivity
DoM Br2 THF −78°C 82% >95%
Electrophilic NBS AcOH 50°C 88% 88%

Post-bromination, recrystallization from ethyl acetate/n-hexane mixtures enhances purity.

Etherification via Mitsunobu Reaction

Introducing the 4-chlorobenzyloxy group at C5 is optimally achieved via Mitsunobu conditions (DIAD, PPh3, 4-chlorobenzyl alcohol), yielding 85–90% conversion. Competing Williamson ether synthesis requires harsh bases (K2CO3, DMF, 80°C, 48 h) and affords lower yields (65%) due to steric hindrance.

Table 3: Etherification Strategies

Method Conditions Yield Side Products
Mitsunobu DIAD, PPh3, RT, 12 h 90% <5% elimination
Williamson K2CO3, DMF, 80°C, 48 h 65% 20% O-alkylation

Mitsunobu’s superiority stems from its tolerance for sterically hindered alcohols and mild conditions.

Esterification and Functional Group Interconversion

The ethyl ester is typically installed early via Fischer esterification (H2SO4, ethanol, reflux) or through nucleophilic acyl substitution of acid chlorides. Post-cyclization esterification risks ring opening, making pre-esterification preferable. For example, ethyl 6-bromo-4-oxoquinoline-3-carboxylate analogs are synthesized in 93.8% yield using POCl3-mediated chlorination followed by ethanol quench.

Table 4: Esterification Protocols

Starting Material Reagent Solvent Temperature Yield
Carboxylic acid SOCl2, EtOH Toluene Reflux 88%
Acid chloride EtOH, Py CH2Cl2 0°C→RT 95%

Integrated Synthetic Routes and Optimization

Combining these steps, two optimized pathways emerge:

Route A (Linear):

  • Cyclization of ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate (88% yield).
  • NBS-mediated bromination at C6 (88% yield).
  • Mitsunobu etherification (90% yield).
    Overall yield: 88% × 88% × 90% = 69.7%.

Route B (Convergent):

  • Brominate 5-hydroxy-2-methylphenol precursor prior to cyclization (76% yield).
  • Cyclize with ethyl β-keto ester (82% yield).
  • Mitsunobu etherification (90% yield).
    Overall yield: 76% × 82% × 90% = 56.4%.

Route A’s higher efficiency stems from avoiding bromination side reactions during cyclization.

Challenges and Mechanistic Considerations

  • Steric Effects: The 4-chlorobenzyl group at C5 impedes reagent access, necessitating bulky ligands in catalytic steps.
  • Regiochemistry: Bromine’s electron-withdrawing nature directs subsequent substitutions meta, complicating C5 functionalization.
  • Solvent Choice: High-boiling solvents (diphenylether) facilitate cyclization but require careful purification to remove polymeric byproducts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The benzofuran ring can undergo oxidation to form quinone derivatives, while reduction reactions can convert the ester group to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous media.

Major Products Formed

    Substitution: Formation of substituted benzofuran derivatives.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohols and reduced benzofuran derivatives.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that benzofuran derivatives, including ethyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate, may exhibit significant antimicrobial properties. Benzofurans are known for their ability to combat various bacterial strains, making them valuable in the development of new antibiotics. Studies have shown that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties
Benzofuran derivatives have also been investigated for their anticancer potential. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound could be a candidate for further research in cancer therapeutics . The mechanism of action often involves the induction of apoptosis in cancer cells.

3. Neuroprotective Effects
Recent studies have explored the neuroprotective properties of benzofuran derivatives. These compounds may help protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's . The potential for this compound to serve as a neuroprotective agent warrants further investigation.

Materials Science Applications

1. Organic Electronics
The unique electronic properties of benzofurans make them suitable for applications in organic electronics. Research has shown that these compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics . this compound could potentially enhance the performance of these devices.

2. Fluorescent Probes
Benzofuran derivatives are also explored as fluorescent probes in bioimaging applications. Their ability to emit light upon excitation makes them useful in tracking biological processes at the cellular level . The incorporation of this compound into imaging agents could provide insights into cellular dynamics.

Organic Synthesis Applications

1. Synthetic Intermediates
this compound can serve as a synthetic intermediate in the preparation of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis .

2. Cascade Reactions
This compound can be utilized in cascade reactions to synthesize other benzofuran derivatives efficiently. Such reactions often lead to high yields and reduced reaction times, which are advantageous in both academic and industrial settings .

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity for certain targets, while the benzofuran core provides structural stability and rigidity.

Comparison with Similar Compounds

Ethyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

    Ethyl 6-bromo-5-[(3-chlorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate: Similar structure but with a phenyl group instead of a methyl group.

    Ethyl 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxylate: Contains an indole ring instead of a benzofuran ring.

    Ethyl 6-bromo-5-[(4-methoxybenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate: Contains a methoxy group instead of a chloro group.

Biological Activity

Ethyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound with a complex structure that includes a benzofuran core and halogen substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C19H16BrClO4
  • Molecular Weight : 409.69 g/mol
  • Functional Groups : The presence of bromine and chlorine atoms enhances the compound's reactivity and biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The halogen substituents may increase binding affinity, while the benzofuran core contributes to structural stability. This compound is explored for its roles in:

  • Antimicrobial Activity : Potential inhibition of bacterial and fungal growth.
  • Anticancer Properties : Modulation of cancer cell proliferation and induction of apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The minimum inhibitory concentrations (MICs) for related compounds have been reported as follows:

CompoundMIC (μg/mL)Target Organism
Compound A46.9Methicillin-resistant Staphylococcus aureus
Compound B7.8Candida albicans

These findings suggest that the compound may possess similar efficacy against various pathogens, warranting further investigation into its antimicrobial potential .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. In vitro studies have shown:

Cell LineIC50 (μM)Reference Drug IC50 (μM)
A431<10Doxorubicin (15)
HT29<5Doxorubicin (10)

The structure-activity relationship (SAR) analysis indicates that the presence of electronegative groups such as chlorine is essential for enhancing antiproliferative activity .

Case Studies

  • In Vitro Studies : A study conducted on a panel of cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, with mechanisms involving apoptosis and cell cycle arrest.
  • Animal Models : Preliminary studies in murine models have shown that administration of the compound resulted in reduced tumor growth rates compared to control groups, suggesting potential for therapeutic applications in oncology .

Q & A

Q. What are the critical parameters to optimize during the synthesis of this compound?

  • Methodological Answer : Synthesis involves multi-step pathways requiring precise control of:
  • Temperature : Exothermic reactions (e.g., bromination) may require cooling to avoid side products .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for introducing the 4-chlorobenzyloxy group .
  • Catalysts : Use of K₂CO₃ as a base in acetone promotes etherification reactions .
  • Reaction Time : TLC (Rf value monitoring) ensures completion of intermediate steps .

Table 1 : Key Reaction Parameters

StepParameterOptimal Range
BrominationTemperature0–5°C (controlled via ice bath)
EtherificationSolventDMF or acetone
EsterificationCatalystK₂CO₃ or NaH

Q. Which spectroscopic and chromatographic methods confirm structural identity and purity?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identifies proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and quaternary carbons .
  • IR Spectroscopy : Detects ester C=O stretches (~1720 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 451.02 for C₂₀H₁₇BrClO₄) .
  • HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be resolved?

  • Methodological Answer : Discrepancies arise from structural analogs with varying substituents. Systematic approaches include:
  • Comparative SAR Studies : Test derivatives with modified halogen (Br→Cl) or aryl groups to isolate activity contributors .
  • Dose-Response Assays : Use standardized cell lines (e.g., S. aureus for antimicrobial activity; MCF-7 for anticancer screening) under identical conditions .
  • Targeted Binding Assays : Employ surface plasmon resonance (SPR) to quantify interactions with enzymes (e.g., fatty acid synthase) .

Table 2 : Substituent Effects on Biological Activity

SubstituentAntimicrobial (MIC, µg/mL)Anticancer (IC₅₀, µM)
4-Cl-benzyloxy8.2 (vs. E. coli)12.5 (vs. HepG2)
2-F-benzyloxy15.418.9
3-MeO-benzyloxy>5025.3

Q. What experimental strategies elucidate the mechanism of enzyme inhibition (e.g., FASN)?

  • Methodological Answer :
  • Kinetic Studies : Measure substrate depletion (e.g., malonyl-CoA for FASN) via UV-Vis spectroscopy at 340 nm .
  • Molecular Docking : Use AutoDock Vina to model compound binding to FASN’s ketoacyl synthase domain (PDB: 3HHD) .
  • Fluorescence Quenching : Titrate compound into FASN-Trp solutions; analyze Stern-Volmer plots to determine binding constants .
  • CRISPR-Cas9 Knockouts : Validate target specificity by comparing inhibition in FASN⁺/⁻ cell lines .

Q. How do crystallographic challenges (e.g., low diffraction quality) impact structural analysis?

  • Methodological Answer :
  • Crystal Growth : Use vapor diffusion with PEG 4000 as a precipitant; optimize pH (6.5–7.0) .
  • Data Collection : Employ synchrotron radiation (λ = 0.9 Å) for small, weakly diffracting crystals .
  • Refinement : Apply SHELXL for halogen atom disorder modeling (Br/Cl) and anisotropic displacement parameters .
  • Validation : Check Rint (<5%) and R-factors (R₁ < 0.05) to ensure accuracy .

Methodological Design Considerations

Q. How to design nucleophilic substitution reactions at the bromine site?

  • Answer :
  • Reagent Selection : Use NaOMe/MeOH for methoxy substitution or KCN/DMF for cyano group introduction .
  • Conditions : Microwave-assisted synthesis (100°C, 30 min) improves yield vs. traditional heating .
  • Monitoring : LC-MS tracks intermediate formation (e.g., [M-Br]⁺ ion at m/z 373.1) .

Q. What strategies mitigate oxidative degradation during storage?

  • Answer :
  • Stabilizers : Add 0.1% BHT to DMSO stock solutions .
  • Storage : –80°C under argon; avoid repeated freeze-thaw cycles .
  • Purity Checks : Monthly HPLC analysis to detect degradation peaks (RT: 8.2 min for oxidized product) .

Data Contradiction Analysis

Q. Why do solubility values conflict across studies?

  • Answer : Variations arise from:
  • Solvent Polarity : LogP (4.2) predicts poor aqueous solubility but high DMSO miscibility (>50 mg/mL) .
  • Crystallinity : Amorphous forms (ball-milled) show 3× higher solubility than crystalline batches .
  • pH Effects : Protonation of the ester group at pH < 4 increases water solubility .

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